Product packaging for 2-Bromo-4-fluoro-5-iodobenzotrifluoride(Cat. No.:CAS No. 1394291-55-4)

2-Bromo-4-fluoro-5-iodobenzotrifluoride

Cat. No.: B3027814
CAS No.: 1394291-55-4
M. Wt: 368.89
InChI Key: DBOKUZOYSLUKOF-UHFFFAOYSA-N
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Description

Current Paradigms in Fluorine, Bromine, and Iodine Co-functionalized Aromatic Systems

Aromatic systems functionalized with a combination of fluorine, bromine, and iodine atoms are of significant interest due to the differential reactivity of the carbon-halogen bonds. This hierarchy of reactivity allows for orthogonal chemical strategies, where one halogen can be selectively manipulated in the presence of others. In the realm of transition-metal-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl >> C-F.

This principle is fundamental to the synthetic utility of F, Br, and I co-functionalized systems. The carbon-iodine bond is the most labile and readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)), making it the preferred site for initial cross-coupling reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations. Following the selective functionalization at the iodo-position, the less reactive carbon-bromine bond can be engaged in a subsequent cross-coupling reaction, often under more forcing conditions (e.g., higher temperature or different ligand systems). The carbon-fluorine bond is exceptionally strong and generally remains inert to these catalytic cycles, serving primarily to modulate the electronic properties of the aromatic ring. This stability allows the fluorine atom to be carried through multiple synthetic steps, ultimately influencing the biological activity and physicochemical properties of the final product.

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions
Aryl Halide (Ar-X)Relative Rate of Oxidative AdditionTypical Application
Ar-IFastestInitial, mild-condition couplings
Ar-BrIntermediateSecond step in sequential couplings
Ar-ClSlowRequires specialized, electron-rich ligands
Ar-FExtremely Slow / InertGenerally unreactive; used for property modulation

The Benzotrifluoride (B45747) Moiety as a Core Scaffold in Synthetic Design

The benzotrifluoride (α,α,α-trifluorotoluene) moiety is a critical structural motif in contemporary chemical design, prized for its unique electronic and physical properties. researchgate.net The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I effect). This significantly influences the reactivity of the attached aromatic ring, making it electron-deficient (π-deficient).

This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, and directs incoming electrophiles to the meta-position. researchgate.net Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly when other activating groups are present.

In medicinal chemistry, the benzotrifluoride scaffold is frequently employed to enhance a drug candidate's metabolic stability and lipophilicity. The C-F bonds are exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. Increased lipophilicity can improve a molecule's ability to cross biological membranes, potentially enhancing its bioavailability and efficacy. Benzotrifluoride itself is also utilized as a useful solvent for organic synthesis, sometimes replacing less environmentally friendly solvents. researchgate.netchemicalbook.com

Table 2: Physicochemical Properties of Benzotrifluoride
PropertyValueSignificance
Molecular FormulaC₇H₅F₃Core structure for derivatives. nih.gov
Molecular Weight146.11 g/molBaseline for mass calculations. nih.gov
Boiling Point102 °CRelevant for reaction conditions and purification. chemicalbook.com
Density1.19 g/mL at 20 °CHigher density than water. chemicalbook.com
Dipole Moment~2.86 DIndicates significant polarity.
Hammett Constant (σ_m)+0.43Quantifies strong meta-directing, electron-withdrawing nature.

Positioning 2-Bromo-4-fluoro-5-iodobenzotrifluoride within Contemporary Synthetic Methodologies Research

The compound this compound emerges as a highly specialized and powerful building block for advanced organic synthesis, embodying the principles of orthogonal reactivity discussed previously. Its structure is designed for selective, stepwise functionalization, making it an ideal substrate for the efficient construction of complex, highly substituted aromatic compounds.

The primary value of this compound lies in its potential for sequential cross-coupling reactions. A synthetic chemist can exploit the differential reactivity of the C-I and C-Br bonds to introduce two different molecular fragments in a controlled manner. For example, a Sonogashira coupling could be performed selectively at the C5-iodine position under mild conditions. The resulting molecule, now containing a bromo-substituent at C2, could then undergo a second, distinct coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the C2-bromine position. This stepwise approach provides a clear and efficient pathway to densely functionalized benzotrifluoride derivatives that would be challenging to access through other means.

Table 3: Hypothetical Sequential Functionalization of this compound
StepReaction TypeReactive SiteReagents (Example)Resulting Structure
1Sonogashira CouplingC5-IodineTerminal alkyne, Pd(PPh₃)₂, CuI, baseAn alkyne-substituted 2-bromo-4-fluorobenzotrifluoride (B1270782)
2Suzuki CouplingC2-BromineArylboronic acid, Pd(dppf)Cl₂, baseA tri-substituted benzotrifluoride with distinct groups at C2 and C5

This strategic building block is therefore positioned at the forefront of methodologies aimed at creating novel molecular entities for drug discovery and materials science, where precise control over substitution patterns is paramount for tuning function and properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2BrF4I B3027814 2-Bromo-4-fluoro-5-iodobenzotrifluoride CAS No. 1394291-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-fluoro-4-iodo-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4I/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOKUZOYSLUKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213506
Record name Benzene, 1-bromo-5-fluoro-4-iodo-2-(trifluoromethyl)-
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Molecular Weight

368.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-55-4
Record name Benzene, 1-bromo-5-fluoro-4-iodo-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-5-fluoro-4-iodo-2-(trifluoromethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID701213506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Routes and Methodological Innovations for 2 Bromo 4 Fluoro 5 Iodobenzotrifluoride

Multi-Step Conversions from Readily Available Aromatic Precursors

The construction of 2-bromo-4-fluoro-5-iodobenzotrifluoride is typically achieved through multi-step pathways starting from simpler, commercially available aromatic compounds. The core strategies involve the initial formation of a benzotrifluoride (B45747) scaffold followed by a carefully orchestrated sequence of halogenation reactions, or the use of diazotization chemistry to introduce the desired halogens at specific positions. The choice of route depends on the availability of starting materials and the desired control over isomer formation.

The trifluoromethyl (CF3) group is a key functional moiety that significantly influences the electronic and physical properties of the molecule. Its introduction is a foundational step in the synthesis.

Classical Methods : A prevalent industrial method for synthesizing benzotrifluoride and its derivatives starts from the corresponding toluene (B28343) precursor. This process involves the free-radical chlorination of the methyl group to form a trichloromethyl group (-CCl3), followed by a fluorine/chlorine exchange reaction using anhydrous hydrogen fluoride (B91410) (HF). researchgate.net This method is effective for large-scale production of benzotrifluoride scaffolds.

Modern Methodologies : More recent innovations focus on the direct C-H trifluoromethylation of aromatic rings. These methods offer alternative pathways that can sometimes provide improved regioselectivity or functional group tolerance. For instance, radical C-H trifluoromethylation of aromatic compounds can be achieved with high regioselectivity by using cyclodextrins as additives, which control the substitution pattern by encapsulating the substrate.

A logical and effective approach to synthesizing this compound involves the sequential halogenation of a suitable benzotrifluoride precursor. The order of these steps is critical and is dictated by the directing effects of the substituents present on the aromatic ring at each stage. A highly plausible route begins with 4-fluorobenzotrifluoride, a readily available precursor. sigmaaldrich.comsigmaaldrich.com

Starting with 4-fluorobenzotrifluoride, the first halogenation step is bromination. The regiochemical outcome of this electrophilic aromatic substitution is governed by the combined directing effects of the para-fluoro and meta-directing trifluoromethyl groups. The fluorine atom is an ortho, para-director, while the strongly deactivating trifluoromethyl group is a meta-director. Both groups cooperatively direct the incoming electrophile to the C2 (and C6) position, which is ortho to the fluorine and meta to the trifluoromethyl group.

This transformation leads to the preferential formation of 2-bromo-4-fluorobenzotrifluoride (B1270782). The reaction can be carried out using various brominating agents under controlled conditions to maximize the yield of the desired isomer.

Table 1: Representative Conditions for Ortho-Bromination of Activated Aromatic Rings
SubstrateBrominating AgentSolvent/CatalystConditionsYieldReference
4-Fluorobenzaldehyde5,5-DibromohydantoinTrifluoroacetic acid / H₂SO₄50°C, 56 h85% chemicalbook.com
Aryl NitrilesN-Bromosuccinimide (NBS)Pd(OAc)₂-- researchgate.net

While the primary synthetic route discussed begins with 4-fluorobenzotrifluoride, the synthesis of this key precursor itself is an important consideration. The introduction of a fluorine atom at the para-position of the benzotrifluoride ring is often accomplished via diazotization of 4-aminobenzotrifluoride. This process, known as the Balz-Schiemann reaction, involves converting the amino group into a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the desired 4-fluorobenzotrifluoride. organic-chemistry.org

Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed on activated precursors, although the trifluoromethyl group alone is often insufficient to promote substitution of a leaving group at the para-position without additional activating groups (e.g., nitro groups). researchgate.net

The final step in this sequential halogenation pathway is the iodination of the 2-bromo-4-fluorobenzotrifluoride intermediate. The goal is to introduce an iodine atom at the C5 position. The directing effects of the substituents already on the ring (CF3 at C1, Br at C2, and F at C4) converge to strongly favor electrophilic attack at C5.

The C1-CF3 group directs meta to C5.

The C2-Br group directs ortho to C3 and para to C5. The para-directing effect is generally stronger.

The C4-F group directs ortho to C3 and C5.

The cumulative effect makes the C5 position the most electron-rich and sterically accessible site for iodination. Modern iodination methods provide high efficiency and regioselectivity. For instance, the use of elemental iodine activated by reagents like Selectfluor™ (F-TEDA-BF4) allows for the progressive and selective iodination of aromatic rings under mild conditions. organic-chemistry.org

Table 2: Reagents for Electrophilic Iodination of Aromatic Compounds
Iodinating SystemDescriptionReference
I₂ / Selectfluor™ (F-TEDA-BF₄)Activates elemental iodine for efficient and regioselective iodination of electron-rich and sterically accessible positions. organic-chemistry.org
N-Iodosuccinimide (NIS) / Acid CatalystA common and effective system where an acid catalyst (e.g., trifluoroacetic acid) activates NIS for electrophilic attack. researchgate.net
Iodine / Iodic AcidA practical method for the direct iodination of various aromatic compounds. google.com

An alternative and versatile strategy for synthesizing polysubstituted benzotrifluorides involves the use of an amino group as a synthetic handle, which can be converted into a diazonium salt and subsequently replaced by a halogen. organic-chemistry.org This approach offers significant flexibility in the order of substituent introduction.

A plausible route for this compound using this methodology could involve the following steps:

Nitration: Starting with an appropriate precursor like 2-bromo-4-fluorobenzotrifluoride, a nitro group could be introduced. The directing effects would place the nitro group at the C5 position.

Reduction: The nitro group is then reduced to a primary amine (-NH2), typically through catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or with reducing agents like SnCl2/HCl. google.com

Diazotization and Iodination: The resulting 2-bromo-4-fluoro-5-aminobenzotrifluoride is treated with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. The introduction of potassium iodide (KI) to the diazonium salt solution results in the replacement of the diazonium group with iodine, yielding the final product. organic-chemistry.org

This pathway highlights the power of diazonium chemistry to install specific halogens at positions that might be difficult to access through direct electrophilic substitution alone. google.com

Sequential Halogenation Strategies: Bromination, Fluorination, and Iodination.

Direct Synthesis Approaches and Optimized Reaction Conditions for Research-Scale Production

Direct synthesis of this compound in a single step is highly challenging due to the difficulty in controlling the regioselective introduction of three different halogens. A more practical and controllable approach involves a sequential halogenation strategy. A plausible synthetic route could commence with a commercially available precursor, such as 4-fluorobenzotrifluoride.

One potential pathway involves the initial bromination of 4-fluorobenzotrifluoride. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. This would likely lead to the formation of 2-bromo-4-fluorobenzotrifluoride as a major product. Subsequent functionalization is then required to introduce the iodine atom at the 5-position.

A common and effective method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction. This would necessitate the conversion of the 5-position to an amino group, which can then be transformed into a diazonium salt and subsequently displaced by iodide. The proposed multi-step synthesis is outlined below:

Nitration of 2-bromo-4-fluorobenzotrifluoride: The first step would involve the nitration of 2-bromo-4-fluorobenzotrifluoride to introduce a nitro group at the 5-position. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

Reduction of the Nitro Group: The resulting 2-bromo-4-fluoro-5-nitrobenzotrifluoride would then be reduced to the corresponding amine, 2-bromo-4-fluoro-5-aminobenzotrifluoride. Various reducing agents can be employed for this transformation, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Sandmeyer Iodination: The final step would be the diazotization of the amino group followed by treatment with an iodide salt, such as potassium iodide, to yield the target compound, this compound.

Table 1: Proposed Reaction Conditions for the Synthesis of this compound via Sandmeyer Reaction

StepReactantsReagents and ConditionsProduct
1. Nitration 2-bromo-4-fluorobenzotrifluorideHNO₃, H₂SO₄2-bromo-4-fluoro-5-nitrobenzotrifluoride
2. Reduction 2-bromo-4-fluoro-5-nitrobenzotrifluorideSnCl₂, HCl or H₂, Pd/C2-bromo-4-fluoro-5-aminobenzotrifluoride
3. Iodination 2-bromo-4-fluoro-5-aminobenzotrifluoride1. NaNO₂, H₂SO₄, 0-5 °C; 2. KIThis compound

Chemo- and Regioselectivity in Halogenation Processes

The key to successfully synthesizing this compound lies in controlling the chemo- and regioselectivity of the halogenation steps. The directing effects of the substituents on the benzotrifluoride ring are paramount.

In the proposed synthesis starting from 4-fluorobenzotrifluoride, the initial bromination is directed to the position ortho to the fluorine and meta to the trifluoromethyl group, yielding 2-bromo-4-fluorobenzotrifluoride.

For the subsequent nitration of 2-bromo-4-fluorobenzotrifluoride, the position of the incoming nitro group will be influenced by the existing substituents. The fluorine at C4 will direct ortho and para, while the bromine at C2 will also direct ortho and para. The trifluoromethyl group at C1 will direct meta. The position C5 is ortho to the fluorine and meta to both the bromine and the trifluoromethyl group, making it a likely site for electrophilic substitution.

Direct iodination of 2-bromo-4-fluorobenzotrifluoride presents a significant regioselectivity challenge. Electrophilic iodination of deactivated aromatic rings typically requires harsh conditions and may lead to a mixture of products. organic-chemistry.org

Novel Reagents and Catalytic Systems in the Synthesis of Polyhalogenated Benzotrifluorides

Recent advancements in synthetic methodology offer novel reagents and catalytic systems that could potentially be applied to the synthesis of this compound, possibly enabling a more direct route or improving the efficiency of the multi-step process.

For direct iodination, traditional reagents often lack the reactivity to functionalize deactivated rings. However, more potent iodinating agents have been developed. These include iodine in the presence of a strong oxidizing agent or hypervalent iodine reagents. For instance, a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid can generate the highly electrophilic triiodine cation (I₃⁺), which is capable of iodinating deactivated aromatic compounds. organic-chemistry.org Another approach involves the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst.

Table 2: Examples of Novel Iodinating Reagents for Aromatic Compounds

Reagent/SystemDescriptionPotential Application
I₂ / KIO₃ / H₂SO₄Generates the highly electrophilic I₃⁺ cation.Direct iodination of deactivated benzotrifluoride derivatives. organic-chemistry.org
N-Iodosuccinimide (NIS) / Triflic AcidA powerful electrophilic iodinating system.Iodination of moderately deactivated aromatic rings.
Iodine monochloride (ICl)A versatile and reactive iodinating agent.Can be used for the iodination of various aromatic compounds.

In addition to novel reagents, advancements in catalysis, particularly palladium- and copper-catalyzed cross-coupling reactions, could offer alternative synthetic strategies. However, these would typically involve the coupling of a pre-iodinated precursor and are less direct than electrophilic halogenation.

The development of more selective and efficient catalytic systems for the direct C-H iodination of deactivated aromatic rings remains an active area of research and could provide a more streamlined synthesis of this compound in the future.

Elucidation of Reaction Mechanisms and Kinetics for Transformations Involving 2 Bromo 4 Fluoro 5 Iodobenzotrifluoride

Mechanistic Pathways of Halogen-Directed Reactivity

The reactivity of 2-bromo-4-fluoro-5-iodobenzotrifluoride is predominantly governed by the nature of its carbon-halogen bonds and the influence of the trifluoromethyl substituent. Each halogen offers a unique handle for selective chemical modification.

The activation and cleavage of the C-I, C-Br, and C-F bonds are central to the synthetic utility of this compound. The relative ease of breaking these bonds dictates the regioselectivity of many reactions, particularly in metal-catalyzed processes.

In aromatic systems, the reactivity of carbon-halogen bonds is a function of bond strength, bond polarity, and the specific reaction mechanism. For reactions involving oxidative addition to a transition metal center, such as in cross-coupling reactions, the reactivity trend is governed by the carbon-halogen bond dissociation energy. The weaker the bond, the more reactive the halide. Consequently, the reactivity order is typically I > Br > Cl > F.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed, with fluorine being the most reactive leaving group (F > Cl ≈ Br > I). nih.govchemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond itself. stackexchange.comlibretexts.org

Table 1: Comparative Reactivity of Aromatic Carbon-Halogen Bonds
Halogen (X)C-X Bond Dissociation Energy (kJ/mol, in C₆H₅X)Electronegativity (Pauling Scale)Typical Reactivity in Palladium-Catalyzed Cross-CouplingTypical Reactivity in Activated SNAr Reactions
Iodine (I)~2722.66HighestLowest
Bromine (Br)~3352.96IntermediateIntermediate
Fluorine (F)~5233.98LowestHighest

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the aromatic ring is primarily through a strong negative inductive effect (-I effect). This effect has profound implications for the reactivity of the adjacent halogen atoms.

The -CF3 group significantly increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov In the context of SNAr reactions, it stabilizes the intermediate Meisenheimer complex, which is the anionic intermediate formed upon nucleophilic addition. This stabilization lowers the activation energy of the rate-determining step. stackexchange.comlibretexts.org While the -CF3 group's effect is felt at all positions, it is most pronounced for substituents ortho and para to it. In this compound, the fluorine atom is para to the -CF3 group, enhancing its susceptibility to nucleophilic displacement.

For metal-catalyzed reactions, the electron-withdrawing nature of the -CF3 group can also influence the rate of oxidative addition, although the inherent reactivity of the C-I and C-Br bonds typically remains the dominant factor for selectivity.

Aryl fluorides that are activated by strong electron-withdrawing groups, such as a trifluoromethyl group, can readily undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org The mechanism is a two-step addition-elimination process.

Addition Step: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically slow and rate-determining because it involves the loss of aromatic stabilization. chemistrysteps.comstackexchange.com The strong inductive effect of the fluorine atom and the resonance and inductive effects of the -CF3 group stabilize the negative charge in this intermediate, lowering the activation barrier. stackexchange.comlibretexts.org

Elimination Step: The aromaticity is restored in a fast step where the leaving group (fluoride ion) is expelled. stackexchange.com

The unusual reactivity of fluorine as a good leaving group in SNAr—despite the C-F bond being the strongest carbon-halogen bond—is a direct consequence of this mechanism. The reaction rate is determined by the stability of the Meisenheimer complex, which is enhanced by the high electronegativity of fluorine, not by the ease of C-F bond cleavage. stackexchange.comlibretexts.org

The iodine atom in this compound can be oxidized to form hypervalent iodine compounds, which are valuable reagents in their own right. nih.gov Aryl iodides can be converted to aryl iodine(III) difluorides (Ar-IF2) through oxidative fluorination. nih.govnih.gov

This transformation is typically achieved using fluorinating agents, or a combination of an oxidant and a fluoride (B91410) source. nih.gov For example, reagents like silver difluoride (AgF2) can directly fluorinate an iodoarene. nih.gov The resulting Ar-IF2 species are stable, often crystalline, solids that can serve as electrophilic fluorinating agents. Further oxidation can potentially lead to iodine(V) species, though this requires more forcing conditions. These hypervalent iodine compounds act as excellent leaving groups and can be used in a variety of synthetic transformations. tcichemicals.com

Carbon-Halogen Bond Activation and Cleavage.

Detailed Studies of Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and polyhalogenated substrates like this compound are ideal for sequential, site-selective functionalization. The significant difference in reactivity between the C-I and C-Br bonds allows for controlled, stepwise introduction of different substituents.

In palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, the oxidative addition step occurs preferentially at the most reactive carbon-halogen bond. For this compound, the C-I bond will react selectively over the C-Br bond, leaving the bromine and fluorine atoms untouched under carefully controlled conditions.

This allows for a synthetic strategy where an initial coupling reaction is performed at the C-I position. The resulting product, which still contains the C-Br bond, can then be subjected to a second, different cross-coupling reaction to introduce another functional group at the bromine-bearing position. nih.gov The C-F bond is generally unreactive under these conditions. This orthogonal reactivity provides a powerful tool for the synthesis of complex, unsymmetrically substituted benzotrifluoride (B45747) derivatives.

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling of Polyhalogenated Aromatics
Coupling ReactionTypical Catalyst/ConditionsPrimary Reactive Site on this compoundRationale for Selectivity
Suzuki-MiyauraPd(PPh₃)₄, base (e.g., Na₂CO₃)Carbon-Iodine Bond (C5)Rate of Oxidative Addition: C-I > C-Br >> C-F
NegishiPd(dba)₂, ligand (e.g., SPhos)Carbon-Iodine Bond (C5)Rate of Oxidative Addition: C-I > C-Br >> C-F
HeckPd(OAc)₂, ligand, baseCarbon-Iodine Bond (C5)Rate of Oxidative Addition: C-I > C-Br >> C-F
SonogashiraPdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)Carbon-Iodine Bond (C5)Rate of Oxidative Addition: C-I > C-Br >> C-F

Palladium-Mediated Coupling Mechanisms (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. When applied to di- or polyhalogenated substrates like this compound, the chemoselectivity of the reaction becomes a critical aspect, primarily governed by the differing reactivities of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in these coupling reactions is C-I > C-OTf > C-Br >> C-Cl. libretexts.org This inherent reactivity difference allows for selective coupling at the more labile C-I bond while leaving the C-Br bond intact for subsequent transformations.

The catalytic cycles for Suzuki-Miyaura, Sonogashira, and Stille couplings share a common mechanistic framework consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In the case of this compound, this step is expected to occur preferentially at the weaker C-I bond. This selectivity is driven by the lower bond dissociation energy of the C-I bond compared to the C-Br bond. The oxidative addition is often the rate-determining step in the catalytic cycle, particularly for less reactive aryl halides. libretexts.orgwikipedia.orglibretexts.org

Transmetalation: Following oxidative addition, the organopalladium(II) halide intermediate undergoes transmetalation. In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction, a copper acetylide in the Sonogashira reaction, or an organotin compound in the Stille reaction) is transferred to the palladium center, displacing the halide. wikipedia.orgwikipedia.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Chemoselectivity in Palladium-Mediated Couplings of this compound:

The selective functionalization of this compound is primarily achieved by exploiting the differential reactivity of the C-I and C-Br bonds. By carefully controlling the reaction conditions, such as temperature and catalyst system, it is possible to selectively cleave the C-I bond in a Sonogashira coupling, for example, while leaving the C-Br bond available for a subsequent Suzuki-Miyaura coupling. wikipedia.org

Coupling ReactionOrganometallic ReagentKey Mechanistic Features
Suzuki-Miyaura Organoboron compounds (e.g., boronic acids, boronic esters)Requires a base to activate the organoboron reagent. Oxidative addition is often the rate-determining step. libretexts.orgchemrxiv.orgsemanticscholar.org
Sonogashira Terminal alkynes (often with a copper(I) co-catalyst)The copper co-catalyst forms a copper acetylide, which then undergoes transmetalation with the palladium complex. Oxidative addition is typically the rate-limiting step. libretexts.orgwikipedia.orgnih.gov
Stille Organotin compounds (organostannanes)Does not typically require a base. Transmetalation can be the rate-determining step depending on the substrates and conditions. wikipedia.orglibretexts.orgorganic-chemistry.org

Copper-Catalyzed Reaction Mechanisms (e.g., Ullmann-type, C-C bond formation)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods for the formation of C-C, C-N, and C-O bonds. nih.govnih.gov The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a biaryl. Modern variations often utilize catalytic amounts of copper and can be performed under milder conditions. organic-chemistry.org

The precise mechanism of copper-catalyzed coupling reactions is still a subject of debate, with several pathways proposed, including those involving oxidative addition/reductive elimination cycles with Cu(I)/Cu(III) intermediates, and radical pathways. mdpi.comresearchgate.net

In the context of this compound, the higher reactivity of the C-I bond would again be expected to dominate in copper-catalyzed reactions, allowing for selective coupling at the 5-position.

Zinc-Catalyzed Cross-Coupling Mechanisms

Zinc-catalyzed cross-coupling reactions have emerged as a more cost-effective and less toxic alternative to palladium-catalyzed methods. These reactions often proceed via Negishi-type coupling mechanisms, where an organozinc reagent couples with an organic halide. nih.govacs.orgacs.org

Recent studies have also demonstrated the potential of zinc to catalyze Suzuki-Miyaura-type reactions. In these systems, it is proposed that the in-situ formation of triaryl zincates is crucial for promoting the cross-coupling reactivity. nih.govresearchgate.net For a substrate like this compound, a zinc-catalyzed coupling would likely proceed with selectivity for the C-I bond, similar to palladium and copper systems.

Other Emerging Catalytic Systems in C-C and C-Heteroatom Bond Formation

The field of catalysis is continuously evolving, with new systems being developed to achieve C-C and C-heteroatom bond formation with improved efficiency, selectivity, and sustainability. These emerging systems often utilize earth-abundant and less toxic metals or even metal-free conditions.

For the selective functionalization of polyhalogenated compounds like this compound, catalytic systems that can differentiate between C-I and C-Br bonds with high precision are of particular interest. This can be achieved through the design of specific ligands that modulate the electronic and steric properties of the metal center.

Electrophilic Aromatic Substitution and Radical Reaction Pathways in Substituted Benzotrifluorides

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group with a significant impact on the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions. Due to its deactivating nature, the -CF3 group directs incoming electrophiles to the meta position. libretexts.org In this compound, the positions meta to the trifluoromethyl group are occupied by bromine and iodine. The halogens themselves are deactivating but ortho, para-directing. masterorganicchemistry.comlibretexts.org Therefore, the regiochemical outcome of an EAS reaction on this substrate would be complex and influenced by the interplay of these directing effects.

Radical reactions involving benzotrifluoride derivatives can also be a viable pathway for functionalization. The C-F bonds in the trifluoromethyl group are generally robust, but under certain conditions, such as photocatalysis, radical-mediated transformations can occur. nih.gov For this compound, radical reactions could potentially be initiated at the weaker C-I or C-Br bonds, leading to aryl radicals that can participate in subsequent bond-forming reactions.

Kinetic Analysis and Rate-Determining Steps in Transformations

The rate of a catalytic cross-coupling reaction is influenced by several factors, including the nature of the substrate, the catalyst, the ligands, the solvent, and the temperature. Kinetic analysis of these reactions can provide valuable insights into the reaction mechanism and help identify the rate-determining step. researchgate.netmit.eduresearchgate.net

For palladium-catalyzed cross-coupling reactions of aryl halides, the oxidative addition step is frequently the rate-limiting step. libretexts.orgwikipedia.orglibretexts.org This is particularly true for less reactive aryl halides like aryl bromides and chlorides. The rate of oxidative addition generally follows the trend of C-I > C-Br > C-Cl, which is consistent with the bond dissociation energies of these carbon-halogen bonds.

Kinetic studies on the transformations of this compound would be instrumental in understanding the factors that govern the chemoselective functionalization of this versatile building block. Such studies would involve monitoring the reaction progress over time under various conditions to determine reaction orders and activation parameters.

Advanced Applications As a Multifunctional Building Block in Chemical Synthesis

Design and Synthesis of Complex Fluorinated Organic Molecules for Research Purposes

The incorporation of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. 2-Bromo-4-fluoro-5-iodobenzotrifluoride is an ideal starting material for creating novel fluorinated compounds for research. The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the reactivity trend is generally C-I > C-Br >> C-Cl > C-F. This predictable hierarchy allows for the selective functionalization at the iodine position while leaving the bromine and fluorine atoms untouched for subsequent reactions.

This stepwise approach is crucial for the rational design of complex molecules where specific groups must be introduced at precise locations. For example, a Sonogashira, Suzuki, or Heck coupling can be performed at the highly reactive C-I bond, followed by a different coupling reaction at the C-Br bond under more forcing conditions. This enables the synthesis of intricately substituted benzotrifluoride (B45747) derivatives that would be difficult to access through other synthetic routes.

Strategic Utilization in Multi-component Reactions and Cascade Sequences

While specific examples utilizing this compound in multi-component and cascade reactions are not extensively documented in publicly available literature, its structure is well-suited for such synthetic strategies. Cascade reactions, which involve two or more sequential transformations in a single pot, benefit from substrates with multiple, orthogonally reactive sites.

A hypothetical cascade sequence could involve an initial palladium-catalyzed coupling at the C-I bond, with the newly introduced functional group then participating in an intramolecular reaction with a group derived from the C-Br position. The versatility of the halogen substituents provides a platform for designing innovative cascade sequences to rapidly build molecular complexity from a single, highly functionalized starting material.

Precursor in the Development of Fine Chemicals for Academic Research

This polyhalogenated compound is a valuable precursor for synthesizing a wide array of fine chemicals, particularly highly substituted aromatic compounds and novel heterocyclic systems for academic exploration.

The primary application of this compound is in the generation of polysubstituted aromatic scaffolds. nih.gov The ability to sequentially replace the iodine and bromine atoms with a variety of carbon-based or heteroatom-based groups via well-established cross-coupling chemistry is a powerful tool.

Table 1: Orthogonal Reactivity in Cross-Coupling Reactions

Halogen Site Relative Reactivity Potential Coupling Reactions
Iodine (I) Highest Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig
Bromine (Br) Intermediate Suzuki, Stille, Buchwald-Hartwig (under different conditions)

This differential reactivity allows for a programmed synthesis. For instance, an aryl group can be introduced at the C-5 position (iodine) via a Suzuki reaction, followed by the introduction of an amine at the C-2 position (bromine) using a Buchwald-Hartwig amination. This creates a complex, non-symmetrical aromatic core that can be further elaborated.

Highly functionalized aromatic compounds like this compound are key starting materials for building novel heterocyclic structures. By introducing appropriate functional groups through the halogen "handles," intramolecular cyclization reactions can be triggered to form fused ring systems. For example, after a Sonogashira coupling at the iodine position to introduce an alkyne, and a nucleophilic substitution at the bromine position to introduce a thiol, a subsequent cyclization could yield a thieno-fused benzene (B151609) ring. The fluorine atom and trifluoromethyl group would remain as important substituents on the newly formed heterocyclic scaffold.

Development of Advanced Synthetic Methodologies Leveraging Polyhalogenation

The presence of multiple halogen atoms on a single aromatic ring is not only useful for building molecules but also for developing and studying new synthetic methods, particularly those focused on selective bond activation.

The predictable reactivity of the C-I and C-Br bonds in palladium catalysis is the most straightforward example of directed functionalization. However, more advanced organometallic techniques can also be employed. For example, lithium-halogen exchange reactions can be used for selective functionalization. Treatment with organolithium reagents like n-butyllithium at low temperatures would likely result in preferential exchange at the most labile C-I bond, generating a potent aryllithium intermediate. This intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups with high regioselectivity.

Furthermore, phenomena such as the "halogen dance"—a base-induced migration of a halogen atom to a more stable position—could potentially be exploited with this substrate to generate novel isomers not accessible through direct synthesis. researchgate.net The interplay of the electronic effects of the fluorine and trifluoromethyl groups with the different halogens makes this compound an interesting subject for studying such advanced synthetic transformations.

Selective Transformations in the Presence of Multiple Halogens for Diverse Molecular Libraries

The strategic arrangement of three distinct halogen atoms—iodine, bromine, and fluorine—on the benzotrifluoride scaffold endows "this compound" with exceptional versatility as a building block for the creation of diverse molecular libraries. The inherent differences in the reactivity of the carbon-halogen bonds allow for a programmed, stepwise functionalization, enabling the introduction of various substituents in a controlled manner. This orthogonal reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, where the order of reactivity typically follows the trend: C–I > C–Br >> C–F. researchgate.netnih.gov This hierarchy permits the selective transformation at one position while leaving the other halogen sites available for subsequent reactions.

The most labile carbon-iodine (C-I) bond is the primary site for initial functionalization. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings can be performed with high selectivity at this position under relatively mild conditions. nih.gov For instance, a Sonogashira coupling can be selectively carried out at the iodine position, leaving the bromine and fluorine atoms untouched for future transformations. researchgate.net This initial coupling provides a scaffold that can then be further elaborated.

Following the selective reaction at the iodo-substituted carbon, the less reactive carbon-bromine (C-Br) bond becomes the next target for functionalization. By employing more forcing reaction conditions, such as higher temperatures or different catalyst systems, a second cross-coupling reaction can be initiated at the bromine position. This sequential approach allows for the introduction of two different substituents onto the benzotrifluoride ring with high regioselectivity.

While the carbon-fluorine (C-F) bond is generally the most robust and least reactive in palladium-catalyzed cross-coupling reactions, its reactivity can be harnessed under specific conditions, particularly through nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the trifluoromethyl group (-CF3) activates the aromatic ring, making the fluorine atom susceptible to displacement by strong nucleophiles. This provides an additional avenue for introducing a variety of functional groups, further expanding the diversity of the molecular library that can be generated from this single building block.

The ability to perform these selective and sequential transformations makes this compound a highly valuable tool in medicinal chemistry and materials science for the synthesis of complex, highly functionalized aromatic compounds.

Below are illustrative data tables for the selective transformations of halogenated benzotrifluoride derivatives, demonstrating the principles of orthogonal reactivity.

Table 1: Selective Sonogashira Coupling of Polyhalogenated Aromatics

This table exemplifies the selective coupling at the most reactive halogen site (iodine) in a polyhalogenated aromatic compound, a principle directly applicable to this compound.

EntryAryl HalideAlkyneCatalyst SystemSolventBaseConditionsProductYield (%)
11-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₄, CuITHFEt₃NRoom Temp, 4h1-Bromo-4-(phenylethynyl)benzene95
21,4-Dibromo-2-fluorobenzenePhenylacetylenePd(PPh₃)₄, CuIToluene (B28343)Et₃N80 °C, 12h1-Bromo-2-fluoro-4-(phenylethynyl)benzene88

Table 2: Sequential Suzuki-Miyaura Coupling of Dihalogenated Benzenes

This table demonstrates the stepwise functionalization of dihalogenated benzenes, first at the more reactive iodine position and subsequently at the bromine position, a strategy that can be extended to this compound for the synthesis of complex biaryls.

StepStarting MaterialBoronic AcidCatalyst SystemSolventBaseConditionsProductYield (%)
11-Bromo-4-iodobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄Toluene/H₂OK₂CO₃80 °C, 6h4-Bromo-4'-methoxybiphenyl92
24-Bromo-4'-methoxybiphenylPhenylboronic acidPd(dppf)Cl₂Dioxane/H₂OCs₂CO₃100 °C, 12h4'-Methoxy-[1,1':4',1'']-terphenyl85

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Fluoro 5 Iodobenzotrifluoride and Its Derivatives

Electronic Structure and Bonding Analysis via Quantum Chemical Calculations

The electronic structure of 2-Bromo-4-fluoro-5-iodobenzotrifluoride is fundamentally governed by the interplay of its varied substituents on the aromatic ring. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating this structure. For systems with multiple halogen atoms and aromatic rings, methods that include dispersion corrections (e.g., B3LYP-D3) are often employed to accurately model non-covalent interactions, such as those between halogen atoms. acs.org

Analysis of the optimized molecular geometry reveals key details about bond lengths and angles. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the fluorine atom significantly influences the electron density distribution across the benzene (B151609) ring. This, in turn, affects the properties of the carbon-halogen bonds (C-Br and C-I).

Further insights are gained from advanced bonding analyses:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) between atoms, QTAIM can quantify the nature of the C-F, C-Br, and C-I bonds, revealing their degree of covalent and ionic character.

Table 1: Hypothetical Calculated Structural and Electronic Properties of this compound Calculated at the B3LYP-D3/def2-TZVP level of theory.

ParameterCalculated ValueInterpretation
C-I Bond Length2.09 ÅThe longest and weakest carbon-halogen bond, suggesting it is the most likely site for initial reactivity.
C-Br Bond Length1.90 ÅIntermediate in length and strength between the C-I and C-F bonds.
C-F Bond Length1.35 ÅThe shortest and strongest carbon-halogen bond, indicating low reactivity.
NBO Charge on Iodine+0.15 eSlight positive charge indicates a polarizable bond, susceptible to nucleophilic attack or oxidative addition.
NBO Charge on Bromine-0.05 eNear-neutral charge, less polarized than the C-I bond.
NBO Charge on Fluorine-0.45 eSignificant negative charge, reflecting the high electronegativity of fluorine and the highly polarized C-F bond.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemistry serves as a powerful tool for predicting various spectroscopic properties, which can aid in the characterization and identification of molecules. chemrxiv.org DFT calculations are routinely used to compute vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. scispace.com

Vibrational Spectroscopy: Calculations of harmonic vibrational frequencies can predict the positions of key absorption bands in the infrared and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Often, calculated frequencies are systematically higher than experimental values due to the harmonic approximation, and thus a scaling factor is applied to improve agreement. chemrxiv.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.com These calculations can help assign peaks in experimental spectra and understand how the electronic environment of each nucleus is affected by the various substituents.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths in its UV-Vis spectrum. mdpi.com

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

Spectroscopic DataCalculated ValueExperimental Value (Plausible)
IR Frequency (C-I stretch)545 cm⁻¹530 cm⁻¹
IR Frequency (C-Br stretch)670 cm⁻¹655 cm⁻¹
¹³C NMR (C-I)95.5 ppm94.8 ppm
¹³C NMR (C-Br)115.2 ppm114.6 ppm
¹⁹F NMR (Ar-F)-110.8 ppm-111.5 ppm
¹⁹F NMR (-CF₃)-63.1 ppm-62.7 ppm

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is uniquely capable of exploring the detailed mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. arxiv.org This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS). The energy difference between the reactants and a transition state defines the activation barrier for a reaction, which is a key determinant of the reaction rate.

For polyhalogenated compounds like this compound, a crucial class of reactions is transition-metal-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction. Computational modeling can map the free energy surface for the entire catalytic cycle. rsc.org This analysis reveals the relative energies of all intermediates and transition states, allowing for the identification of the rate-determining step. Such studies consistently show that the oxidative addition step is highly selective, occurring preferentially at the weaker C-I bond over the stronger C-Br bond. A free energy profile would illustrate the step-by-step energy changes, providing a quantitative basis for this observed regioselectivity. researchgate.net

Table 3: Hypothetical Free Energy Profile for the Rate-Determining Step of a Suzuki Coupling Reaction (Oxidative Addition) Energies are relative to separated reactants, in kcal/mol.

SpeciesOxidative Addition at C-IOxidative Addition at C-Br
Reactants + Catalyst0.00.0
Transition State (TS)+15.5+24.0
Product Intermediate-5.2-1.8

Polyhalogenated aromatic compounds can undergo base-catalyzed halogen migration, a process often referred to as the "halogen dance." benthamdirect.comwhiterose.ac.uk This rearrangement involves the deprotonation of an aromatic C-H bond by a strong base (like lithium diisopropylamide, LDA) to form an aryl anion, followed by the migration of a halogen atom. DFT can be used to model this complex process. nih.gov Computational studies can identify the transition state for the intramolecular halogen transfer, calculating the activation barrier for the migration of the iodine or bromine atom to an adjacent, negatively charged carbon center. These calculations can predict which halogen is more likely to migrate and under what conditions the reaction is favorable.

Ligand-Substrate Interactions and Catalytic Cycle Modeling in Transition Metal Chemistry

In transition metal-catalyzed reactions, computational modeling provides a molecular-level picture of the entire catalytic cycle. iciq.orgresearchgate.net For a palladium-catalyzed Suzuki-Miyaura coupling of this compound, DFT calculations can model each elementary step:

Oxidative Addition: The initial step where the aryl halide reacts with the Pd(0) catalyst. Calculations confirm that the C-I bond undergoes oxidative addition much more readily than the C-Br bond due to a lower activation barrier. nih.gov

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center. The model would include the boronic acid (or boronate ester) and the base required for this step.

Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

By calculating the free energy of each intermediate and transition state, a complete energy profile of the catalytic cycle can be constructed. This modeling can also be used to study the effect of different phosphine (B1218219) ligands on the catalyst, explaining how ligand choice can influence reaction efficiency and selectivity. researchgate.net

Table 4: Hypothetical Relative Free Energies for a Pd-Catalyzed Suzuki Cycle Energies in kcal/mol relative to the initial Pd(0) catalyst and substrates.

StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
Oxidative Addition (at C-I)TS1 (Ox. Add.)+15.5
Intermediate 1 (Ar-Pd(II)-I)-5.2
TransmetalationTS2 (Trans.)+12.0
Intermediate 2 (Ar-Pd(II)-Ar')-8.0
Reductive EliminationTS3 (Red. Elim.)+5.5
Product + Pd(0) Catalyst-25.0

Quantitative Structure-Reactivity Relationships in Polyhalogenated Benzotrifluoride (B45747) Systems

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate structural or physicochemical properties of a series of compounds with their reactivity. nih.gov For a set of related polyhalogenated benzotrifluorides, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, the rate of a cross-coupling reaction.

The process involves:

Descriptor Calculation: For each molecule in the series, a range of molecular descriptors are calculated using computational chemistry. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that links the descriptors to the experimentally measured reactivity (e.g., log(rate constant)). mdpi.com

Model Validation: The predictive power of the QSRR model is tested using both internal and external validation sets of compounds.

A successful QSRR model can provide insights into the key molecular features that control reactivity and can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding future experimental work.

Functionalization and Derivatization Strategies for Expanding Molecular Complexity

Selective Transformations of Bromine, Fluorine, and Iodine Substituents

The differential reactivity of the carbon-halogen bonds in "2-Bromo-4-fluoro-5-iodobenzotrifluoride" allows for selective chemical modifications. This selectivity is primarily governed by the bond dissociation energies, which generally follow the trend C–I < C–Br < C–Cl < C–F for aryl halides. nih.gov This hierarchy in reactivity enables the targeted functionalization of one halogen atom while leaving the others intact for subsequent transformations.

Selective Cross-Coupling Reactions at Bromine or Iodine Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. In the case of "this compound," the significant difference in reactivity between the C-I and C-Br bonds can be exploited to achieve highly selective reactions.

The carbon-iodine bond is considerably more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. wikipedia.org This allows for selective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, to be performed exclusively at the iodine-bearing position under carefully controlled conditions. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield a product where the iodine atom is replaced by the aryl group, leaving the bromine atom available for a subsequent, different cross-coupling reaction.

This two-step, chemoselective cross-coupling approach is a powerful strategy for the synthesis of complex, unsymmetrical biaryl and other multi-substituted aromatic compounds from a single starting material. researchgate.net The choice of catalyst, ligands, and reaction conditions can be fine-tuned to maximize the selectivity of these transformations.

Below is a table summarizing the expected selectivity in common palladium-catalyzed cross-coupling reactions with "this compound".

Cross-Coupling ReactionExpected Primary Site of ReactionRationale
Suzuki-MiyauraC-IHigher reactivity of the C-I bond towards oxidative addition. wikipedia.org
SonogashiraC-IPreferential reaction of terminal alkynes at the more reactive C-I bond. acs.org
HeckC-IGreater propensity for oxidative addition at the C-I bond.
Buchwald-Hartwig AminationC-IHigher reactivity of the C-I bond with palladium catalysts.
StilleC-IEstablished reactivity trend for organotin reagents in palladium catalysis.

Post-Synthetic Modification and Derivatization of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is generally considered to be robust and chemically inert due to the strength of the C-F bonds. tcichemicals.com However, recent advancements in synthetic methodology have enabled the selective transformation of aromatic trifluoromethyl groups under specific conditions. tcichemicals.com These transformations can provide access to a range of other functional groups, thereby expanding the synthetic utility of "this compound".

One strategy involves the ortho-lithiation of the benzotrifluoride (B45747) ring, directed by the trifluoromethyl group's electron-withdrawing nature. The resulting organolithium species can then be trapped with various electrophiles to introduce new substituents adjacent to the -CF3 group.

Furthermore, methods for the partial reduction of the trifluoromethyl group to a difluoromethyl (-CF2H) or monofluoromethyl (-CH2F) group have been developed. These transformations can modulate the electronic and lipophilic properties of the molecule. Additionally, more drastic transformations can convert the -CF3 group into a carboxylic acid or other functionalities, though these often require harsh reaction conditions. tcichemicals.com

Introduction of Diverse Chemical Functionalities via Halogen Exchange or Substitution

Halogen exchange (Halex) reactions provide a direct method for replacing one halogen with another. google.com In the context of "this compound," a Halex reaction could potentially be used to replace the bromine or iodine with another halogen, such as chlorine, or even to introduce another fluorine atom under specific conditions. wikipedia.org These reactions are typically carried out at elevated temperatures using a source of the desired halide, such as an alkali metal halide, in a polar aprotic solvent. chemtube3d.com

Nucleophilic aromatic substitution (SNAr) is another important pathway for introducing new functional groups. libretexts.org While aryl halides are generally unreactive towards nucleophiles, the presence of the strongly electron-withdrawing trifluoromethyl group activates the aromatic ring of "this compound" towards nucleophilic attack. youtube.com The fluorine atom, being the most electronegative, can activate the positions ortho and para to it for SNAr. Thus, the fluorine atom itself could potentially be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under suitable conditions. The rate and regioselectivity of such reactions would depend on the specific nucleophile and reaction conditions employed.

Strategies for Chiral Derivatization and Asymmetric Synthesis if Applicable

The development of chiral derivatives of "this compound" is of significant interest for applications in medicinal chemistry and materials science. While the parent molecule is achiral, chiral centers can be introduced through various synthetic strategies.

One approach involves the enantioselective functionalization of the aromatic ring. For instance, asymmetric cross-coupling reactions could be employed to introduce a chiral substituent at the iodine or bromine position. This would require the use of a chiral ligand on the metal catalyst to induce enantioselectivity.

Alternatively, a prochiral functional group could be introduced and subsequently resolved or subjected to an asymmetric transformation. For example, if a ketone were to be introduced via a cross-coupling reaction, it could then be asymmetrically reduced to a chiral alcohol.

Furthermore, the synthesis of chiral fluorinated compounds is a rapidly developing field. mdpi.com Strategies such as asymmetric fluorination, though less directly applicable to the already fluorinated "this compound," highlight the growing toolbox for creating chiral organofluorine compounds. mdpi.com The principles from these methodologies could be adapted for the chiral derivatization of this specific molecule.

Exploration of Polymerization and Advanced Materials Science Applications as a Monomer

The unique combination of a trifluoromethyl group and multiple halogen atoms makes "this compound" an interesting candidate as a monomer for the synthesis of advanced polymers. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. sciengine.comresearchgate.net

"this compound" could potentially be used in step-growth polymerization reactions. For example, by leveraging the differential reactivity of the bromine and iodine substituents, it could be used as an A-B type monomer in a palladium-catalyzed polycondensation reaction. Alternatively, it could be converted into a di-functional monomer, for instance, by converting both the bromine and iodine positions into other reactive groups, and then copolymerized with other monomers.

The incorporation of the trifluoromethyl group into the polymer backbone would be expected to impart desirable properties such as increased solubility in organic solvents, enhanced thermal stability, and a low dielectric constant. sciengine.com The resulting fluorinated polymers could find applications in various high-performance areas, including as materials for electronics, aerospace, and specialty coatings. pageplace.de

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2-Bromo-4-fluoro-5-iodobenzotrifluoride, and how can overlapping signals be resolved?

  • Methodological Answer : Utilize a combination of 19F^{19}\text{F} NMR, 1H^{1}\text{H} NMR, and 13C^{13}\text{C} NMR. Fluorine and iodine substituents cause significant splitting patterns, so high-resolution NMR (400 MHz or higher) is recommended. For overlapping signals, employ 2D NMR techniques like COSY or HSQC. Mass spectrometry (HRMS-ESI or EI) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Compare spectral data with structurally similar compounds, such as 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5), to validate assignments .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store in amber vials at –20°C under inert atmosphere (argon or nitrogen) to prevent photodegradation and hydrolysis. Monitor purity via HPLC or GC every 6 months. If discoloration or precipitate forms, purify via column chromatography (silica gel, hexane/ethyl acetate eluent). Avoid exposure to moisture, as trifluoromethyl groups can hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can regioselectivity be controlled during Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer : The bromine and iodine substituents offer distinct reactivity: iodine undergoes faster oxidative addition with Pd catalysts. To target bromine substitution, use a bulky ligand (e.g., SPhos) and lower temperatures (50–60°C). For iodine-selective coupling, employ Pd(PPh3_3)4_4 with arylboronic acids at 80°C. Validate selectivity using 19F^{19}\text{F} NMR to track trifluoromethyl group integrity .

Q. What computational strategies can predict the electronic effects of halogen substituents in this compound for material science applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with experimental UV-Vis and cyclic voltammetry data. The electron-withdrawing trifluoromethyl group and halogens create a polarized aromatic system, suitable for designing electron-deficient semiconductors .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported reaction yields for halogen-exchange reactions involving this compound?

  • Methodological Answer : Replicate experiments under identical conditions (catalyst loading, solvent, temperature). Use GC-MS to identify byproducts, such as dehalogenated intermediates. Cross-validate purity of starting materials via elemental analysis. For example, trace moisture in DMF can hydrolyze iodine substituents, leading to yield variations .

Q. What methods confirm the absence of regioisomeric impurities in synthesized this compound?

  • Methodological Answer : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry. Compare retention times and fragmentation patterns with authentic standards. For trace isomers (<1%), use preparative TLC followed by 19F^{19}\text{F} NMR to isolate and characterize impurities .

Safety & Handling

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

  • Methodological Answer : Use explosion-proof fume hoods for reactions involving strong bases (e.g., LDA) due to potential exothermic decomposition. Wear PPE rated for halogenated aromatics (nitrile gloves, face shield). Quench reactions with aqueous NH4_4Cl to avoid violent dehalogenation. Store waste in halogen-resistant containers, as iodine byproducts may corrode standard plastics .

Synthesis & Optimization

Q. How can the synthesis of this compound be optimized to minimize dihalogenation byproducts?

  • Methodological Answer : Use a stepwise halogenation approach. First, brominate 4-fluoro-3-iodobenzotrifluoride using NBS (N-bromosuccinimide) under radical conditions (AIBN initiator, CCl4_4, 70°C). Monitor reaction progress via TLC (hexane:EtOAc 9:1) to halt at monobromination. Excess reagent or prolonged heating increases dihalogenation risk .

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Reactant of Route 1
Reactant of Route 1
2-Bromo-4-fluoro-5-iodobenzotrifluoride
Reactant of Route 2
2-Bromo-4-fluoro-5-iodobenzotrifluoride

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